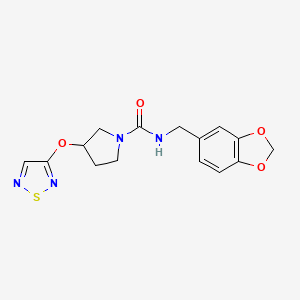

![molecular formula C23H21N5O5S B2702022 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105246-01-2](/img/structure/B2702022.png)

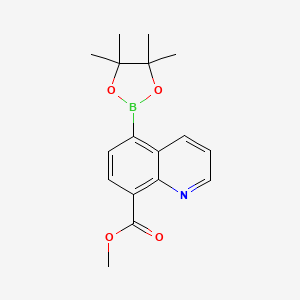

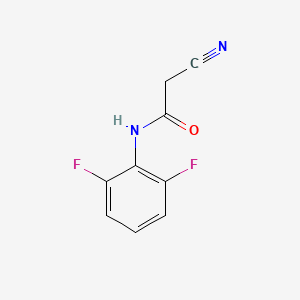

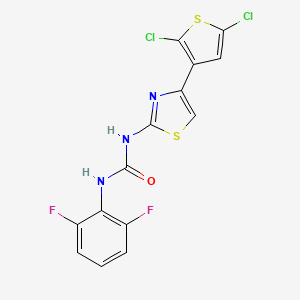

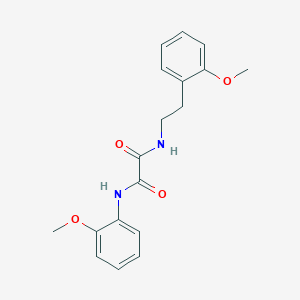

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a furan ring. These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, each introducing a new functional group or ring to the molecule. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The electron-donating furan ring and the electron-withdrawing carbamoyl group could contribute to the electronic properties of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carbamoyl group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbamoyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal significant anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016). These compounds' structure-activity relationship (SAR) highlights the importance of heterocyclic frameworks in designing drugs with targeted biological activities.

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrates strong antiprotozoal activity, especially against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of heterocyclic compounds in treating protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of fused pyridine-4-carboxylic acids through Combes-type reaction demonstrates the versatility of heterocyclic compounds in organic synthesis, providing a pathway to generate libraries of compounds for further biological evaluation (Volochnyuk et al., 2010). Such methodologies are crucial for discovering new drugs and materials with specific properties.

Antibacterial and Antimicrobial Activities

Microwave-assisted synthesis of novel pyrazoline derivatives reveals potent antiinflammatory and antibacterial agents, indicating the potential of heterocyclic compounds in developing new antimicrobial therapies (Ravula et al., 2016). This research underscores the importance of exploring new synthetic methods to expedite the discovery of bioactive compounds.

Discovery of CDK2 Inhibitors for Anti-Proliferative Activity

The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlights the role of heterocyclic compounds in developing treatments for cancers by inhibiting critical enzymes involved in cell cycle regulation (Abdel-Rahman et al., 2021). This research illustrates the intersection of medicinal chemistry and cancer biology, providing a foundation for developing novel anticancer agents.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPBJFIYXYNSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)

![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)